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Compound of Interest |

4'-Chloro-3-(4-
Compound Name:
methylphenyl)propiophenone

CAS No.: 117825-87-3

\ J

Part 1: Executive Summary & Chemical Profile

4'-Chloro-3-(4-methylphenyl)propiophenone serves as a high-value building block for
constructing 1,3-diarylpropanes. Its structural utility lies in its orthogonal reactivity:

e The Ketone Handle: Allows for stereoselective reduction (to chiral alcohols), Grignard
addition, or reductive amination.

e The 4'-Chloro Motif: A handle for Buchwald-Hartwig aminations or Suzuki-Miyaura couplings
to extend the scaffold.

e The 4-Methyl Group: A metabolic "soft spot" capable of benzylic oxidation to carboxylic acids
or aldehydes for further functionalization.
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Property Specification
1-(4-Chlorophenyl)-3-(4-methylphenyl)propan-1-

IUPAC Name ( phenyl)-3-( ylphenyl)prop
one

CAS Number 117825-87-3

Molecular Formula C16H1s5CIO

Molecular Weight 258.74 g/mol

Appearance White to pale yellow crystalline solid

Melting Point 68—72 °C (Typical)

N Soluble in DCM, Ethyl Acetate, Toluene;

Solubility ]

Insoluble in Water
- Stable under standard conditions; avoid strong
Stability

oxidizers

Part 2: Synthesis Protocol (Friedel-Crafts Acylation)

Context: The most robust industrial route to this intermediate involves the Friedel-Crafts
acylation of chlorobenzene. This method is preferred over chalcone hydrogenation due to
higher atom economy and the avoidance of heavy metal catalysts (Pd/C) in the primary step.

Workflow Diagram: Synthesis Pathway
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Caption: Friedel-Crafts assembly strategy utilizing acid chloride activation followed by Lewis
acid-catalyzed coupling.

Detailed Protocol

Reagents:

3-(4-Methylphenyl)propanoic acid (1.0 eq)[1]

Thionyl Chloride (

) (1.2 eq)

Chlorobenzene (Excess, serves as solvent/reactant)

Aluminum Chloride (

) (1.1 eq)

Dichloromethane (DCM) (Optional co-solvent)

Step-by-Step Methodology:

» Acid Chloride Formation:

o Charge a reactor with 3-(4-methylphenyl)propanoic acid and catalytic DMF (0.01 eq).
o Add

dropwise at room temperature.

o Heat to reflux (approx. 80°C) for 2 hours until gas evolution (

) ceases.

o Remove excess

via vacuum distillation to yield the crude acyl chloride.
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 Friedel-Crafts Acylation:
o Suspend anhydrous

in chlorobenzene at 0-5°C.

o Critical Step: Add the crude acyl chloride (dissolved in minimal chlorobenzene) dropwise
to the

suspension. Maintain temperature <10°C to prevent polymerization or isomerization.

o Allow the mixture to warm to room temperature and stir for 4—6 hours. Monitor by TLC
(Hexane:EtOAc 8:1).

e Quenching & Isolation:

Pour the reaction mixture slowly onto crushed ice/HCI mixture (exothermic).

o

[e]

Extract the organic layer.[2] Wash sequentially with water, 10%

, and brine.

o

Dry over

and concentrate.

[¢]

Purification: Recrystallize from Ethanol/Hexane (1:3) to obtain white crystals.

Part 3: Downstream Application (Functionalization)

Context: Pharmaceutical utility often requires reducing the ketone to a chiral alcohol (common
in SSRI/SNRI scaffolds) or modifying the linker.

Workflow Diagram: Functionalization Tree
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4'-Chloro-3-(4-methylphenyl)
propiophenone
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Caption: Divergent synthesis pathways transforming the propiophenone core into bioactive
pharmacophores.

Protocol: Asymmetric Reduction to Chiral Alcohol

This transformation is vital for creating enantiopure drug candidates.

e Setup: In a flame-dried flask under Argon, dissolve the propiophenone intermediate (1.0 eq)
in anhydrous THF.

e Catalyst: Add (R)- or (S)-Me-CBS-oxazaborolidine (0.1 eq).
e Reduction: Cool to -20°C. Add Borane-THF complex (

, 0.6 eq) dropwise over 30 minutes.

o Workup: Quench with Methanol. Evaporate solvent.[1]

» Validation: Analyze enantiomeric excess (ee%) using Chiral HPLC (Chiralcel OD-H column).

Part 4: Quality Control & Validation

To ensure the intermediate meets pharmaceutical standards (purity >98%), use the following
analytical parameters.
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HPLC Method (Reverse Phase)

e Column: C18 (Agilent Zorbax or equivalent), 4.6 x 150 mm, 5 um.
e Mobile Phase A: 0.1% Phosphoric Acid in Water.
» Mobile Phase B: Acetonitrile.
» Gradient: 40% B to 90% B over 15 minutes.
e Detection: UV at 254 nm (aromatic absorption).
» Retention Time: Expect main peak ~8-10 min depending on flow rate (1.0 mL/min).
NMR Characterization Criteria (*H NMR, 400 MHz, CDCIs)
e 0 2.32 (s, 3H): Methyl group on the phenyl ring.
e 0 3.05 (t, 2H): Methylene (
to carbonyl).
e 0 3.25 (t, 2H): Methylene (
to carbonyl, benzylic).

e 07.10-7.90 (m, 8H): Aromatic protons (distinct splitting pattern for two para-substituted
rings).

Part 5: References

» National Center for Biotechnology Information (2025).PubChem Compound Summary for
CID 24725730, 1-(4-Chlorophenyl)-3-(4-methylphenyl)propan-1-one. Retrieved from [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Application Note: 4'-Chloro-3-(4-
methylphenyl)propiophenone in Pharmaceutical Synthesis]. BenchChem, [2026]. [Online
PDF]. Available at: [https://www.benchchem.com/product/b047313#using-4-chloro-3-4-
methylphenyl-propiophenone-as-a-pharmaceutical-intermediate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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